Introduction: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery
Introduction: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to (S)-2-Isobutylmorpholine
The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry. Its unique combination of features—hydrogen bond accepting and donating capabilities, metabolic stability, and favorable aqueous solubility—has cemented its status as a "privileged structure."[1] This scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3]
While the parent morpholine structure is achiral, the introduction of substituents onto the ring can create stereocenters, opening a gateway to stereospecific interactions with biological targets. Chiral 2-substituted morpholines, in particular, are highly sought-after building blocks for synthesizing complex and potent therapeutic agents.[4][5] This guide provides a comprehensive technical overview of (S)-2-isobutylmorpholine , a valuable chiral intermediate, focusing on its synthesis, characterization, and application for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
(S)-2-isobutylmorpholine is a chiral secondary amine featuring an isobutyl group at the C2 position of the morpholine ring. While the free base is a key synthetic intermediate, it is often handled and supplied as its more stable hydrochloride salt.
| Property | (S)-2-isobutylmorpholine (Free Base) | (S)-2-isobutylmorpholine HCl |
| IUPAC Name | (2S)-2-(2-methylpropyl)morpholine | (2S)-2-(2-methylpropyl)morpholinium chloride |
| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol |
| CAS Number | Not assigned | 2694057-32-2[6] |
| Appearance | Inferred: Colorless to pale yellow oil | White to off-white solid |
| Solubility | Inferred: Soluble in organic solvents | Inferred: Soluble in water, alcohols |
Note: Some properties are inferred based on structurally similar compounds and general chemical principles.
Asymmetric Synthesis: A Protocol for Enantioselective Access
The synthesis of enantiomerically pure 2-substituted morpholines has historically been challenging.[7] Modern advancements in asymmetric catalysis, however, have provided efficient and highly selective routes. The most powerful of these is the asymmetric hydrogenation of 2-substituted dehydromorpholines using chiral transition-metal catalysts.[7][8] This approach allows for the direct installation of the desired stereocenter with high enantiomeric excess (ee).
Causality in Experimental Design
The success of this synthesis hinges on the choice of catalyst. A rhodium complex bearing a bisphosphine ligand with a large "bite angle," such as ShiKetPhos (SKP), is critical.[7] This specific ligand geometry creates a chiral pocket around the metal center that effectively differentiates between the two prochiral faces of the dehydromorpholine substrate's double bond. The hydrogenation reaction is directed to one face, leading to the preferential formation of one enantiomer. High hydrogen pressure (30-50 atm) is typically required to overcome the low reactivity of the electron-rich dehydromorpholine substrate.[4][7]
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure adapted from established methodologies for the synthesis of chiral 2-substituted morpholines.[5][7]
Step 1: Preparation of the Dehydromorpholine Substrate
-
The synthesis begins with a suitable starting material, such as a protected β-amino alcohol, which is N-allylated and then subjected to ring-closing metathesis or other cyclization strategies to form the 2-isobutyl-dehydromorpholine precursor. This multi-step preparation is a standard procedure in heterocyclic chemistry.[9]
Step 2: Asymmetric Hydrogenation
-
Inert Atmosphere: To a high-pressure autoclave reactor, add the 2-isobutyl-dehydromorpholine substrate (1.0 g, 1 equivalent) and the chiral rhodium catalyst, [Rh(COD)(SKP)]BF₄ (1.0-1.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene, 20 mL) via cannula.
-
Pressurization: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to 50 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS analysis of an aliquot.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-2-isobutylmorpholine as an oil.
Step 3: Salt Formation (Optional)
-
Dissolve the purified (S)-2-isobutylmorpholine free base in diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-isobutylmorpholine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-isobutylmorpholine HCl.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to the isobutyl and morpholine protons and carbons.[10]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns characteristic of the morpholine ring.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the secondary amine and C-O-C stretch of the ether.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): The most critical technique for this compound, used to determine the enantiomeric excess (ee) by separating the (S) and (R) enantiomers on a chiral stationary phase. An ee of >99% is often required for applications in drug development.[4]
Protocol: GC-MS for Purity and Identity Confirmation
Due to the polarity of morpholine derivatives, direct analysis by gas chromatography can be challenging. Derivatization to a less polar, more volatile compound is often employed to improve chromatographic performance.[12]
Step 1: Sample Preparation & Derivatization
-
Accurately weigh approximately 1 mg of the (S)-2-isobutylmorpholine sample into a 2 mL vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the secondary amine into a less polar amide or silylated amine.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before analysis.
Step 2: GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). The temperature program should be optimized to separate the derivatized product from any impurities. A typical program might be:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 min.[12]
-
-
Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data in full scan mode to identify the molecular ion of the derivatized product and its characteristic fragmentation pattern.
Analytical Workflow Diagram
Caption: Analytical workflow for quality control of the target compound.
Applications in Drug Discovery and Development
The true value of (S)-2-isobutylmorpholine lies in its application as a chiral building block for creating novel drug candidates. The morpholine ring acts as a versatile scaffold that can be readily functionalized, typically at the nitrogen atom, to explore structure-activity relationships (SAR).[1][9]
Role as a Pharmacophore Element
The (S)-2-isobutylmorpholine moiety can play several roles in a drug molecule:
-
Vector for SAR Exploration: The isobutyl group provides a lipophilic handle that can probe hydrophobic pockets within a biological target. Its specific (S)-stereochemistry ensures a precise three-dimensional orientation, which can be crucial for achieving high potency and selectivity.
-
Solubility and PK Enhancement: The morpholine's oxygen and nitrogen atoms can engage in hydrogen bonding, which often improves aqueous solubility and other pharmacokinetic (PK) properties of the final drug compound.[1][13]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, making it an attractive feature for improving a drug's half-life.
Chiral 2-substituted morpholines have been incorporated into key intermediates for potent bioactive compounds, including Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and Dopamine D3 receptor agonists, highlighting their therapeutic potential.[5]
Logical Relationship in SAR Studies
Caption: Logic of using the scaffold in Structure-Activity Relationship studies.
Conclusion
(S)-2-isobutylmorpholine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and the favorable properties imparted by the morpholine ring make it a high-value intermediate for accessing novel chemical space. The synthetic strategies, particularly asymmetric hydrogenation, provide reliable access to this material in high enantiopurity. Coupled with a robust suite of analytical methods for quality control, researchers can confidently employ this building block to construct the next generation of therapeutic agents, tackling a wide range of diseases.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][7]
-
Li, M., Zhang, J., Zou, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][4]
-
Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Scholars Portal Journals. [Link][5]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link][8]
-
Zhang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link][14]
-
Jain, A., & Sahu, S. K. (2019). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link][15]
-
OSHA. (2003). Morpholine. Occupational Safety and Health Administration. [Link][16]
-
R, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link][2]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][9]
-
Singh, H., & Singh, P. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link][17]
-
R, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link][18]
-
Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link][19]
-
Kourounakis, A. P., & Simopoulou, M. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link][20]
-
Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link][21]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link][1]
-
Zabiulla, et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link][3]
-
Khan, I., et al. (2021). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar. [Link][13]
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][22]
-
National Institutes of Health. Morpholine. PubChem. [Link][23]
-
Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. [Link][24]
-
Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents. [25]
-
Polymer Chemistry, Inc. (2024). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry, Inc. [Link][10]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1432678-91-5|2-Isopropylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Buy (S)-2-Isopropylmorpholine | 1286768-31-7 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. osha.gov [osha.gov]
- 17. researchgate.net [researchgate.net]
- 18. sciencescholar.us [sciencescholar.us]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 25. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
